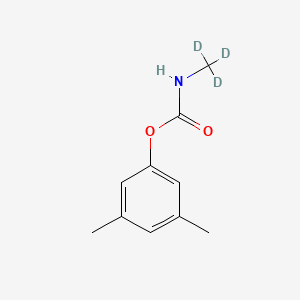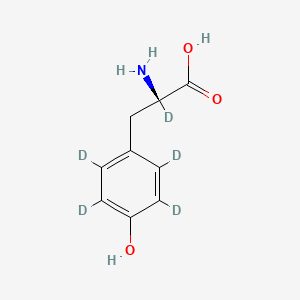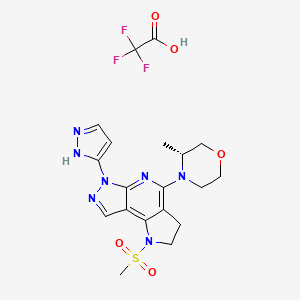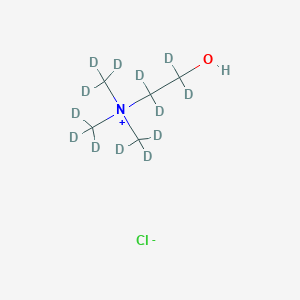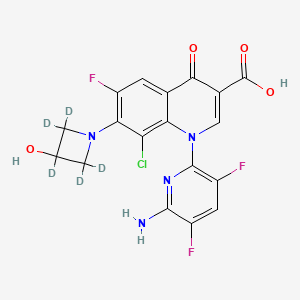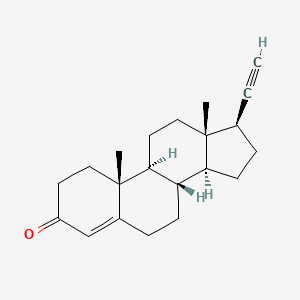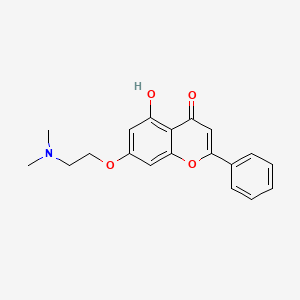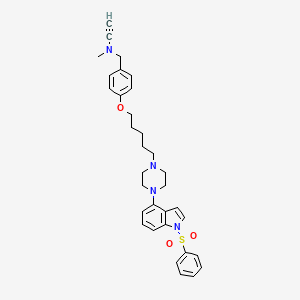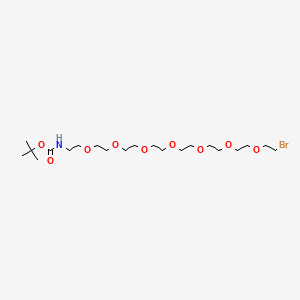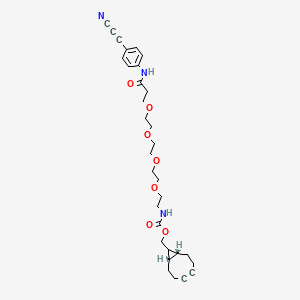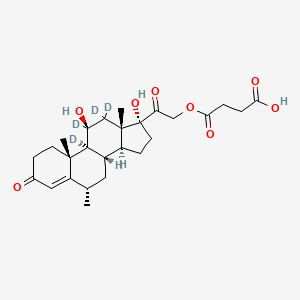
Parp10/15-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp10/15-IN-2 is a potent dual inhibitor of poly(ADP-ribose) polymerase family members 10 and 15. It has shown significant efficacy in inhibiting the activities of these enzymes, with IC50 values of 0.15 µM and 0.37 µM for poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15, respectively . This compound is primarily used in scientific research to study the roles of poly(ADP-ribose) polymerases in various biological processes, including DNA repair, chromatin remodeling, and programmed cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Formation of the core structure: The synthesis begins with the preparation of the 2,3-dihydrophthalazine-1,4-dione core through a cyclization reaction.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for Parp10/15-IN-2 are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Parp10/15-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents onto the core structure, potentially altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s inhibitory activity.
Scientific Research Applications
Parp10/15-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of poly(ADP-ribose) polymerases and their roles in chemical reactions.
Biology: Employed in research to understand the biological functions of poly(ADP-ribose) polymerases, including DNA repair, chromatin remodeling, and programmed cell death
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where poly(ADP-ribose) polymerase inhibitors have shown promise
Industry: Utilized in the development of new drugs and therapeutic agents targeting poly(ADP-ribose) polymerases.
Mechanism of Action
Parp10/15-IN-2 exerts its effects by inhibiting the enzymatic activities of poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15. These enzymes are involved in the post-translational modification of proteins through the addition of ADP-ribose units. By inhibiting these enzymes, this compound disrupts the poly(ADP-ribosyl)ation process, leading to alterations in DNA repair, chromatin remodeling, and programmed cell death pathways .
Comparison with Similar Compounds
Parp10/15-IN-2 is unique in its dual inhibitory activity against both poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15. Similar compounds include:
Rucaparib: Another poly(ADP-ribose) polymerase inhibitor with similar applications to Olaparib.
Niraparib: A poly(ADP-ribose) polymerase inhibitor used in the treatment of ovarian cancer.
Compared to these compounds, this compound offers the advantage of dual inhibition, which may provide enhanced therapeutic effects in certain contexts.
Properties
Molecular Formula |
C15H11FN2O3 |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
6-[(2-fluorophenyl)methoxy]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H11FN2O3/c16-13-4-2-1-3-9(13)8-21-10-5-6-11-12(7-10)15(20)18-17-14(11)19/h1-7H,8H2,(H,17,19)(H,18,20) |
InChI Key |
GJJIICZAOJXOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)NNC3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


